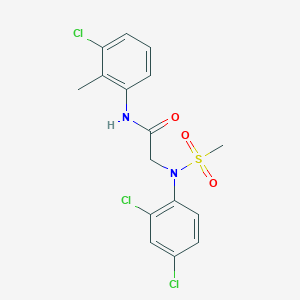![molecular formula C10H19N3O3 B5145701 2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide, commonly known as DPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH belongs to the class of hydrazides and has been synthesized through various methods.
作用機序
The mechanism of action of DPH is not fully understood. However, studies have suggested that DPH exerts its therapeutic effects through the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Additionally, DPH has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects
DPH has been shown to possess various biochemical and physiological effects. Studies have shown that DPH can reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, DPH has been shown to possess antitumor properties, which are attributed to its ability to induce apoptosis and inhibit cancer cell proliferation. Furthermore, DPH has been shown to possess neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Lastly, DPH has been shown to possess hypoglycemic effects and can improve insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
DPH possesses several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Additionally, DPH has been shown to possess low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of DPH is its limited bioavailability, which may limit its therapeutic efficacy in vivo.
将来の方向性
There are several future directions for the study of DPH. One of the future directions is to investigate the potential use of DPH in combination with other therapeutic agents for the treatment of various diseases. Additionally, future studies should focus on improving the bioavailability of DPH to enhance its therapeutic efficacy in vivo. Furthermore, the mechanism of action of DPH should be further elucidated to better understand its therapeutic potential. Lastly, future studies should investigate the potential use of DPH in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, DPH is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH has been synthesized through various methods and has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. DPH possesses various biochemical and physiological effects and has several advantages for lab experiments. However, the limited bioavailability of DPH is a limitation that needs to be addressed. Future studies should focus on improving the bioavailability of DPH and investigating its potential use in combination with other therapeutic agents for the treatment of various diseases.
合成法
DPH has been synthesized through various methods, including the reaction between 2,2-dimethylpropanoic acid hydrazide and isopropyl oxalyl chloride. The reaction involves the formation of a hydrazone intermediate, which is then converted into DPH through the addition of a base. Other methods include the reaction between 2,2-dimethylpropanoic acid and isopropyl oxalate, followed by the addition of hydrazine hydrate.
科学的研究の応用
DPH has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. DPH has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that DPH can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DPH has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, DPH has been shown to possess hypoglycemic effects and can improve insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
2-[2-(2,2-dimethylpropanoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(2)11-7(14)8(15)12-13-9(16)10(3,4)5/h6H,1-5H3,(H,11,14)(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRSULHQQYLCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2-dimethylpropanoyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)
![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)

![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)